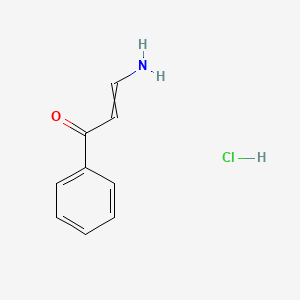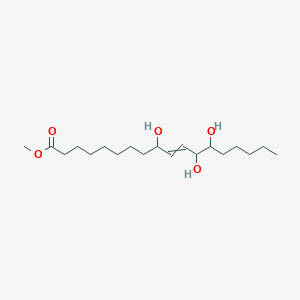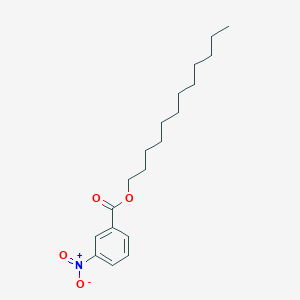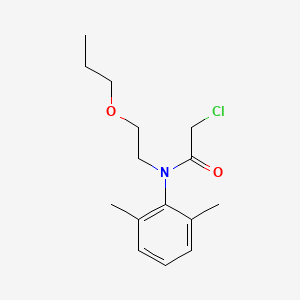![molecular formula C12H19O6P B14658121 3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester CAS No. 50710-45-7](/img/structure/B14658121.png)
3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a carboxylic acid group, and a diethoxyphosphinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester typically involves the esterification of 3-furancarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The diethoxyphosphinylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or nitric acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the diethoxyphosphinylmethyl group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Furancarboxylic acid, methyl ester: Similar structure but lacks the diethoxyphosphinylmethyl group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups instead of one.
3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester: Contains additional methyl groups on the furan ring.
Uniqueness
3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester is unique due to the presence of the diethoxyphosphinylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and potential for forming specific interactions with biological targets.
Properties
CAS No. |
50710-45-7 |
|---|---|
Molecular Formula |
C12H19O6P |
Molecular Weight |
290.25 g/mol |
IUPAC Name |
ethyl 2-(diethoxyphosphorylmethyl)furan-3-carboxylate |
InChI |
InChI=1S/C12H19O6P/c1-4-15-12(13)10-7-8-16-11(10)9-19(14,17-5-2)18-6-3/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
NBHXWOBFROTIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC=C1)CP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


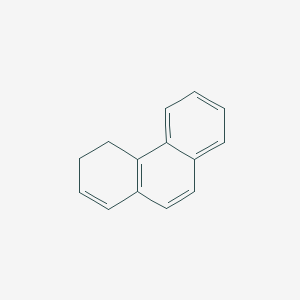
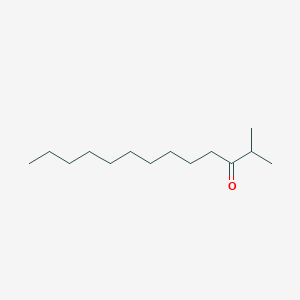

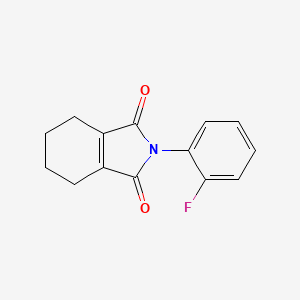

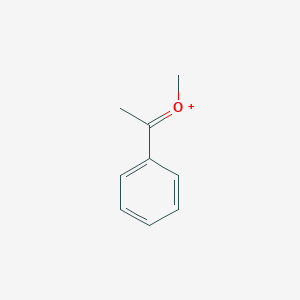
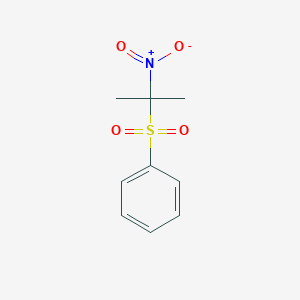
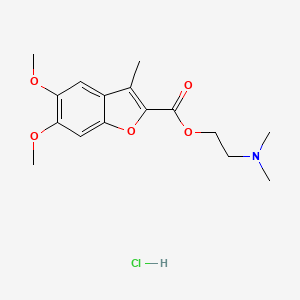
![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)
